molecular formula C19H21NO4 B8642324 4-(4-{[(Benzyloxy)carbonyl]amino}butyl)benzoic acid CAS No. 742102-14-3

4-(4-{[(Benzyloxy)carbonyl]amino}butyl)benzoic acid

Cat. No. B8642324
CAS RN: 742102-14-3
M. Wt: 327.4 g/mol
InChI Key: SELOFZSUAFPSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-{[(Benzyloxy)carbonyl]amino}butyl)benzoic acid is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
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properties

CAS RN

742102-14-3

Product Name

4-(4-{[(Benzyloxy)carbonyl]amino}butyl)benzoic acid

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

4-[4-(phenylmethoxycarbonylamino)butyl]benzoic acid

InChI

InChI=1S/C19H21NO4/c21-18(22)17-11-9-15(10-12-17)6-4-5-13-20-19(23)24-14-16-7-2-1-3-8-16/h1-3,7-12H,4-6,13-14H2,(H,20,23)(H,21,22)

InChI Key

SELOFZSUAFPSKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydrogencarbonate (0.95 g, 11.32 mmol) was added into a suspension of 30 in THF (120 mL), followed by water (10 mL), affording a clear solution. Benzyl chloroformate (1.21 mL, 8.49 mmol) was then added into the reaction mixture at 0° C. The reaction mixture was then stirred at room temperature overnight. After that, the solvent was removed under reduced pressure. Ethyl acetate (70 mL) was added to the residue and the solution was washed with 2N HCl (2×30 mL) and water (2×50 mL), then dried in vacuum. 1.82 g (98%) of 31 was obtained as a white solid. 1H NMR (300 MHz, DMSO-d6) δ 1.11 (m, 2H), 1.28 (m, 2H), 2.33 (m, 2H), 3.02 (m, 2H), 5.01 (m, 2H), 7.15 (m, 7H), 7.93 (d 2H).
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.21 mL
Type
reactant
Reaction Step Three
Name
Yield
98%

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